molecular formula C21H20N4OS B2706727 (Z)-3-(1-Benzyl-3-thiophen-2-ylpyrazol-4-yl)-2-cyano-N-propan-2-ylprop-2-enamide CAS No. 1212788-90-3

(Z)-3-(1-Benzyl-3-thiophen-2-ylpyrazol-4-yl)-2-cyano-N-propan-2-ylprop-2-enamide

Cat. No.: B2706727
CAS No.: 1212788-90-3
M. Wt: 376.48
InChI Key: XQHRMLMJMHFJKO-UHFFFAOYSA-N
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Description

(Z)-3-(1-Benzyl-3-thiophen-2-ylpyrazol-4-yl)-2-cyano-N-propan-2-ylprop-2-enamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a pyrazole ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(1-Benzyl-3-thiophen-2-ylpyrazol-4-yl)-2-cyano-N-propan-2-ylprop-2-enamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the thiophene ring. The final steps involve the formation of the cyano group and the enamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(1-Benzyl-3-thiophen-2-ylpyrazol-4-yl)-2-cyano-N-propan-2-ylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine or the enamide to an alkane.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(1-Benzyl-3-thiophen-2-ylpyrazol-4-yl)-2-cyano-N-propan-2-ylprop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic potential. It may serve as a lead compound for developing new medications targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of (Z)-3-(1-Benzyl-3-thiophen-2-ylpyrazol-4-yl)-2-cyano-N-propan-2-ylprop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(1-Benzyl-3-thiophen-2-ylpyrazol-4-yl)-2-cyano-N-methylprop-2-enamide: Similar structure but with a methyl group instead of an isopropyl group.

    (Z)-3-(1-Benzyl-3-thiophen-2-ylpyrazol-4-yl)-2-cyano-N-ethylprop-2-enamide: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

The uniqueness of (Z)-3-(1-Benzyl-3-thiophen-2-ylpyrazol-4-yl)-2-cyano-N-propan-2-ylprop-2-enamide lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(Z)-3-(1-benzyl-3-thiophen-2-ylpyrazol-4-yl)-2-cyano-N-propan-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c1-15(2)23-21(26)17(12-22)11-18-14-25(13-16-7-4-3-5-8-16)24-20(18)19-9-6-10-27-19/h3-11,14-15H,13H2,1-2H3,(H,23,26)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHRMLMJMHFJKO-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=CC1=CN(N=C1C2=CC=CS2)CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)/C(=C\C1=CN(N=C1C2=CC=CS2)CC3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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